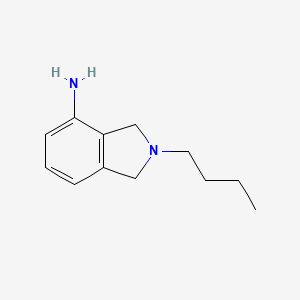
4-(4-Tert-butyl-2-methylphenoxy)butanoic acid
Overview
Description
4-(4-Tert-butyl-2-methylphenoxy)butanoic acid, also known as 4-TBMA, is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.34 . It is a widely studied compound with potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 4-(4-Tert-butyl-2-methylphenoxy)butanoic acid is 1S/C15H22O3/c1-11-10-12(15(2,3)4)7-8-13(11)18-9-5-6-14(16)17/h7-8,10H,5-6,9H2,1-4H3,(H,16,17) . This indicates that the compound has a tert-butyl group and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid group via an oxygen atom .Physical And Chemical Properties Analysis
4-(4-Tert-butyl-2-methylphenoxy)butanoic acid is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Tetranuclear and Pentanuclear Compounds of the Rare-Earth Metals: Synthesis and Magnetism
A study explored the synthesis of tetranuclear and pentanuclear compounds using a Schiff-base ligand derived from 4-tert-butyl-2,6-diformylphenol, demonstrating applications in the field of magnetism and the design of materials with potential for single-molecule magnet behavior (Yadav et al., 2015).
Antioxidant Activities of Phenols and Catechols
Research on the antioxidant activities of phenolic compounds, including derivatives of 4-tert-butylphenol, underlines their significance in understanding the chemical basis of antioxidant behavior and their potential applications in developing antioxidant agents (Barclay et al., 1999).
Spin Interaction in Zinc Complexes
A study on the spin interaction in octahedral zinc complexes involving Schiff and Mannich bases derived from substituted phenols illustrates the applications in the field of spintronics and the development of molecular magnetic materials (Orio et al., 2010).
Ruthenium-Catalyzed Alder Ene Type Reactions
This research demonstrates the use of related compounds in catalytic synthetic methodologies, specifically in the synthesis of natural products, showcasing the utility of these compounds in organic synthesis and the development of new reaction pathways (Trost et al., 1998).
Kinetics and Reaction Pathways for Transformation
A study on the transformation of 4-tert-butylphenol by ferrate(VI) oxidation process provides insights into environmental applications, particularly in water treatment and the removal of endocrine-disrupting chemicals (Zheng et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
4-(4-tert-butyl-2-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-10-12(15(2,3)4)7-8-13(11)18-9-5-6-14(16)17/h7-8,10H,5-6,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBENJXOKYASJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butyl-2-methylphenoxy)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



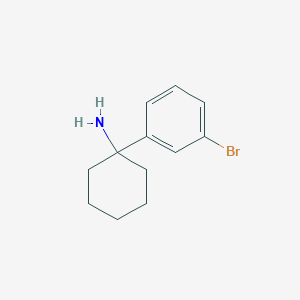
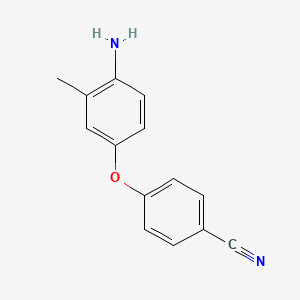
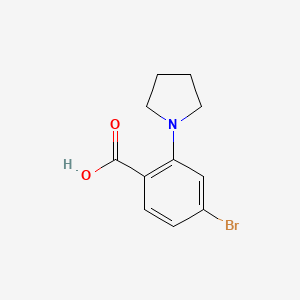
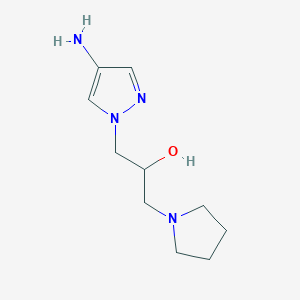
![N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B1517754.png)

![5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517756.png)

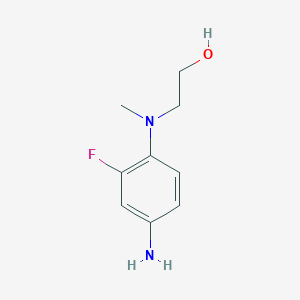
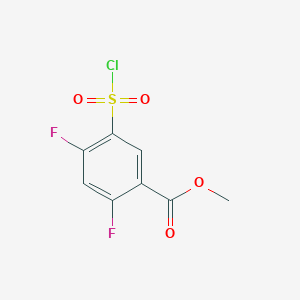
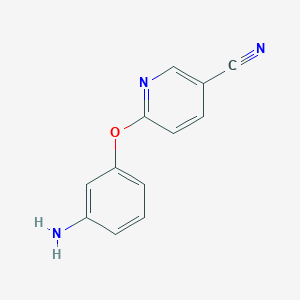
![Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate](/img/structure/B1517764.png)
![[4-Bromo-2-(morpholin-4-yl)phenyl]methanol](/img/structure/B1517765.png)
